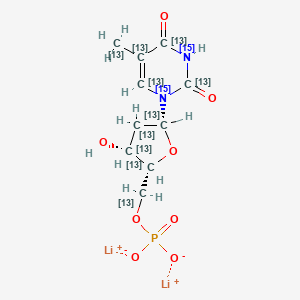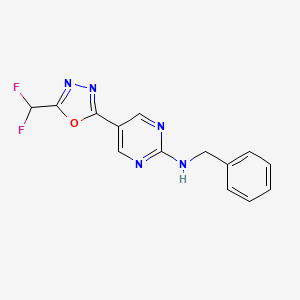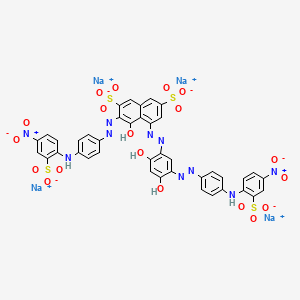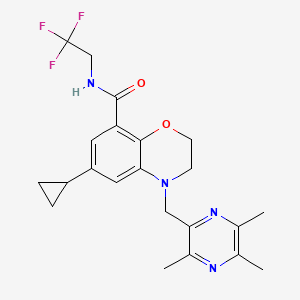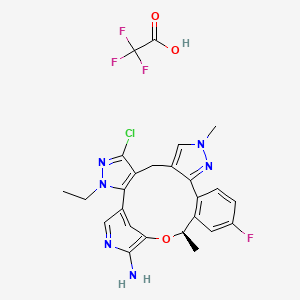
Alk-IN-27 (tfa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alk-IN-27 (trifluoroacetic acid) is a potent inhibitor of anaplastic lymphoma kinase (ALK). This compound has shown significant antitumor activity, particularly in cells expressing the CLIP1-LTK fusion protein. Alk-IN-27 (trifluoroacetic acid) is the trifluoroacetic acid salt form of Alk-IN-27, which is known for its high efficacy in inhibiting ALK with an IC50 value of 2.7 nanomolar for Ba/F3 CLIP1-LTK cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alk-IN-27 (trifluoroacetic acid) involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the reaction of specific aromatic and heterocyclic compounds under controlled conditions to form the core structure of Alk-IN-27.
Functional group modifications: Various functional groups are introduced or modified to enhance the activity and selectivity of the compound.
Formation of the trifluoroacetic acid salt: The final step involves the conversion of Alk-IN-27 to its trifluoroacetic acid salt form by reacting it with trifluoroacetic acid under suitable conditions
Industrial Production Methods
The industrial production of Alk-IN-27 (trifluoroacetic acid) follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: To ensure high yield and purity, reaction conditions such as temperature, pressure, and solvent are optimized.
Purification: The crude product is purified using techniques like crystallization, chromatography, and recrystallization to obtain the final product with high purity.
Quality control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for research and industrial applications
Chemical Reactions Analysis
Types of Reactions
Alk-IN-27 (trifluoroacetic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Alk-IN-27 (trifluoroacetic acid) can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions
Major Products
Scientific Research Applications
Alk-IN-27 (trifluoroacetic acid) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of anaplastic lymphoma kinase and related pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of anaplastic lymphoma kinase in cell signaling and cancer progression.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that involve anaplastic lymphoma kinase mutations or overexpression.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting anaplastic lymphoma kinase
Mechanism of Action
Alk-IN-27 (trifluoroacetic acid) exerts its effects by inhibiting the activity of anaplastic lymphoma kinase. The compound binds to the kinase domain of anaplastic lymphoma kinase, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation, survival, and migration, ultimately inducing apoptosis in cancer cells expressing anaplastic lymphoma kinase .
Comparison with Similar Compounds
Similar Compounds
Crizotinib: Another potent anaplastic lymphoma kinase inhibitor with a broader spectrum of activity.
Ceritinib: A second-generation anaplastic lymphoma kinase inhibitor with improved efficacy and selectivity.
Alectinib: Known for its high potency and ability to overcome resistance to first-generation anaplastic lymphoma kinase inhibitors
Uniqueness of Alk-IN-27 (trifluoroacetic acid)
Alk-IN-27 (trifluoroacetic acid) stands out due to its high potency and selectivity for anaplastic lymphoma kinase. Its unique chemical structure allows for effective inhibition of anaplastic lymphoma kinase with minimal off-target effects, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C25H23ClF4N6O3 |
|---|---|
Molecular Weight |
566.9 g/mol |
IUPAC Name |
(19R)-5-chloro-3-ethyl-16-fluoro-10,19-dimethyl-20-oxa-3,4,10,11,23-pentazapentacyclo[19.3.1.02,6.08,12.013,18]pentacosa-1(25),2(6),4,8,11,13(18),14,16,21,23-decaen-22-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H22ClFN6O.C2HF3O2/c1-4-31-21-13-8-19(23(26)27-10-13)32-12(2)17-9-15(25)5-6-16(17)20-14(11-30(3)28-20)7-18(21)22(24)29-31;3-2(4,5)1(6)7/h5-6,8-12H,4,7H2,1-3H3,(H2,26,27);(H,6,7)/t12-;/m1./s1 |
InChI Key |
UFNZIERJUYOBEV-UTONKHPSSA-N |
Isomeric SMILES |
CCN1C2=C(CC3=CN(N=C3C4=C(C=C(C=C4)F)[C@H](OC5=C(N=CC2=C5)N)C)C)C(=N1)Cl.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCN1C2=C(CC3=CN(N=C3C4=C(C=C(C=C4)F)C(OC5=C(N=CC2=C5)N)C)C)C(=N1)Cl.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


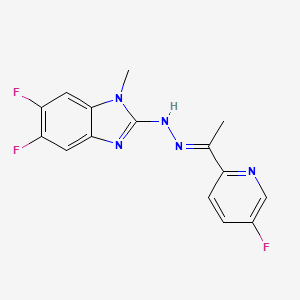



![(1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B12385900.png)

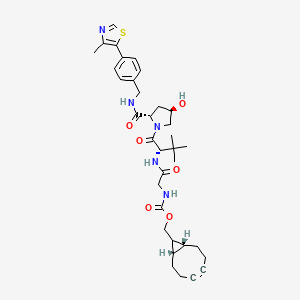
![[4-[3-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-2-yl]propyl]cyclohexyl]methanamine](/img/structure/B12385922.png)
